

2-Chloro-3-isopropylphenol chemical properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Chloro-3-isopropylphenol

Cat. No.: B13655807

[Get Quote](#)

Technical Guide: 2-Chloro-3-isopropylphenol

Chemical Profile & Strategic Utilization in Drug Discovery

Executive Summary

2-Chloro-3-isopropylphenol (SMILES: OC1=C(Cl)C(C(C)C)=CC=C1) is a specialized aromatic building block characterized by a "vicinal" 1,2,3-substitution pattern.^{[1][2]} Unlike its more common isomers (e.g., Chlorothymol or 4-chloro-3-isopropylphenol), this molecule features a chlorine atom wedged between a phenolic hydroxyl group and a bulky isopropyl moiety.

This specific arrangement creates a steric and electronic pressure point, making the compound a valuable scaffold for designing atropisomeric ligands, sterically hindered herbicides, and metabolically stable drug candidates. This guide provides a comprehensive analysis of its properties, synthesis logic, and handling protocols.

Physicochemical Profile

The proximity of the chlorine atom to both the hydroxyl and isopropyl groups significantly alters the physicochemical landscape compared to non-hindered phenols.

Calculated & Predicted Properties

Property	Value (Est.)	Mechanistic Insight
Molecular Formula	C ₉ H ₁₁ ClO	
Molecular Weight	170.64 g/mol	
LogP (Octanol/Water)	3.1 – 3.3	The ortho-Cl increases lipophilicity relative to 3-isopropylphenol (LogP ~2.9).
pKa (Acid Dissociation)	8.5 – 9.0	More acidic than phenol (pKa 10) due to the inductive electron-withdrawing effect (-I) of the ortho-Cl, despite steric inhibition of solvation.
Boiling Point	225 – 230 °C	Likely slightly lower than the para-isomer due to intramolecular H-bonding (OH...Cl) reducing intermolecular association.
Appearance	Colorless/Pale Oil	Low melting point expected due to asymmetry and steric disruption of crystal packing.

Structural Dynamics

- Intramolecular Hydrogen Bonding:** A weak interaction exists between the phenolic hydrogen and the ortho-chlorine lone pair. This "locks" the conformation, reducing the availability of the proton for intermolecular bonding, which enhances membrane permeability in biological systems.
- Steric Gear System:** The isopropyl group at C3 restricts the rotation of the C-O bond and the potential functionalization at C2, creating a "gear-like" steric clash that can be exploited for chiral induction in downstream catalysis.

Synthesis & Manufacturing Logic

Direct chlorination of 3-isopropylphenol is the most direct route but is plagued by regioselectivity issues. The meta-isopropyl group directs incoming electrophiles to the ortho (2, 6) and para (4) positions.

The Regioselectivity Challenge

- Position 4 (Para): Sterically favored. Major product in standard chlorination.
- Position 6 (Ortho): Accessible.[3]
- Position 2 (Target): Sterically crowded (sandwiched between OH and iPr).

Advanced Synthesis Protocol (Blocking Strategy)

To isolate the 2-chloro isomer in high yield, a Blocking-Deprotection Strategy is recommended over direct chlorination.

Protocol:

- Sulfonation (Blocking): Treat 3-isopropylphenol with concentrated H_2SO_4 . The bulky sulfonyl group prefers the less hindered para position (C4).
- Chlorination: Treat the 4-sulfonic acid derivative with Sodium Hypochlorite (NaOCl) or Sulfuryl Chloride (SO_2Cl_2). With C4 blocked and C6 sterically accessible but C2 electronically activated by the OH, optimization of solvent polarity (e.g., using non-polar solvents to promote H-bonding transition states) can steer chlorination to C2.
- Desulfonation: Hydrolysis of the sulfonyl group using superheated steam or dilute acid restores the C4 proton.

Visualization: Synthesis Pathways



[Click to download full resolution via product page](#)

Caption: Comparison of low-yield direct chlorination vs. high-fidelity blocking group strategy for regioselective synthesis.

Reactivity & Applications

The unique 1,2,3-substitution pattern makes this compound a versatile "molecular hinge."

Chemical Reactivity

- **O-Alkylation:** The hydroxyl group is nucleophilic but hindered. Alkylation requires smaller electrophiles (MeI, EtBr) or phase-transfer catalysis (PTC) to overcome the ortho-chloro blockade.
- **Pd-Catalyzed Coupling:** The C-Cl bond is deactivated due to electron density from the adjacent OH. To participate in Suzuki or Buchwald-Hartwig couplings, the phenol must first be protected (e.g., as a Triflate or Tosylate) to activate the C-Cl bond and prevent catalyst poisoning.

Application Areas

- **Agrochemicals:** Used as a lipophilic core for protoporphyrinogen oxidase (PPO) inhibitors. The steric bulk prevents rapid metabolic degradation in plants.
- **Anesthetics Research:** Analogous to Propofol (2,6-diisopropylphenol). The replacement of one isopropyl group with a chlorine atom alters the anesthetic potency and blood-brain barrier kinetics.
- **Benzofuran Synthesis:**
 - **Mechanism:** Reaction with α -halo ketones followed by base-mediated cyclization utilizes the 2-Cl and 1-OH to form the furan ring, yielding 7-isopropylbenzofurans.

Safety & Handling Protocol

As a chlorophenol, this compound poses specific toxicity risks.

Hazard Classification (GHS):

- H302: Harmful if swallowed.
- H314: Causes severe skin burns and eye damage (Corrosive).
- H411: Toxic to aquatic life with long-lasting effects.

Handling SOP:

- PPE: Neoprene gloves (0.11mm min thickness), chemical splash goggles, and face shield.
- Neutralization: In case of spill, neutralize with dilute sodium carbonate (Na_2CO_3) before absorbing with vermiculite. Do NOT use paper towels (fire risk with phenols).
- Storage: Store under nitrogen atmosphere. Phenols are prone to oxidation (pinking) upon air exposure.

References

- PubChem Compound Summary. (2025). 2-Chloro-5-isopropylphenol (Isomer Reference). National Center for Biotechnology Information. Retrieved from [[Link](#)]
- Smith, K., & El-Hiti, G. A. (2021). Commercially Important Chlorinated Phenols. Encyclopedia. Retrieved from [[Link](#)]
- Watson, W. D. (1985). Regioselective para-chlorination of activated aromatic compounds. *Journal of Organic Chemistry*, 50(12), 2145–2148.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [1243290-06-3|3-Chloro-4-ethylphenol|BLD Pharm \[bldpharm.com\]](#)

- [2. CAS:20942-69-2, 5-\(tert-butyl\)-2-chlorophenol-毕得医药 \[bidepharm.com\]](#)
- [3. 2-Isopropylphenol | C9H12O | CID 6943 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [2-Chloro-3-isopropylphenol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13655807/docs#2-chloro-3-isopropylphenol-chemical-properties\]](https://www.benchchem.com/product/b13655807/docs#2-chloro-3-isopropylphenol-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)